![molecular formula C8H11NO3 B050341 Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 123409-85-8](/img/structure/B50341.png)

Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

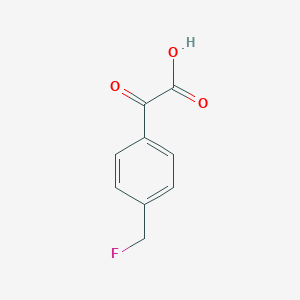

Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate, also known as MOH, is a bicyclic β-lactam molecule that has been synthesized and studied for its potential applications in medicinal chemistry. This compound has a unique structure and exhibits interesting biological properties that make it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new antibiotics and other therapeutics. Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate has been shown to have activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and has been found to inhibit bacterial cell wall synthesis. In addition, Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate has been studied for its potential as a scaffold for the development of new anticancer agents, as it has been found to exhibit cytotoxic activity against cancer cell lines.

Wirkmechanismus

Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are enzymes involved in the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the disruption of cell wall integrity and eventual cell death. Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway.

Biochemical and Physiological Effects:

Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate has been found to have low toxicity in vitro and in vivo, making it a promising candidate for drug development. In addition, Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate has been shown to have good stability in aqueous solution and to be able to penetrate bacterial cell membranes, which are important properties for an antibiotic. Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate has also been found to exhibit moderate lipophilicity, which may contribute to its ability to penetrate cell membranes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate is its unique structure, which makes it a promising scaffold for the development of new therapeutics. In addition, Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate has been found to have good activity against a variety of bacterial strains, including MRSA, which is a major concern in healthcare settings. However, one limitation of Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate is its low solubility in aqueous solution, which may make it difficult to formulate as a drug.

Zukünftige Richtungen

There are several future directions for Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate research. One area of interest is the development of Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate derivatives with improved activity and pharmacokinetic properties. Another area of interest is the study of Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate in combination with other antibiotics or anticancer agents, to determine whether it has synergistic effects. Finally, the development of Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate as a topical antibiotic for the treatment of skin infections is an area of potential future research.

Synthesemethoden

Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate can be synthesized using a variety of methods, including the Staudinger reaction, the Buchwald-Hartwig reaction, and the Ugi reaction. The Staudinger reaction involves the reaction of an azide with a phosphine to form an iminophosphorane intermediate, which then undergoes a rearrangement to form the β-lactam ring of Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate. The Buchwald-Hartwig reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst to form the β-lactam ring. The Ugi reaction involves the reaction of an isocyanide with an aldehyde, amine, and carboxylic acid to form a β-lactam intermediate, which can then be converted to Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate.

Eigenschaften

CAS-Nummer |

123409-85-8 |

|---|---|

Produktname |

Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Molekularformel |

C8H11NO3 |

Molekulargewicht |

169.18 g/mol |

IUPAC-Name |

methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C8H11NO3/c1-12-8(11)6-3-2-5-4-7(10)9(5)6/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |

InChI-Schlüssel |

XARUTHCTRHHHFN-PHDIDXHHSA-N |

Isomerische SMILES |

COC(=O)[C@H]1CC[C@H]2N1C(=O)C2 |

SMILES |

COC(=O)C1CCC2N1C(=O)C2 |

Kanonische SMILES |

COC(=O)C1CCC2N1C(=O)C2 |

Synonyme |

1-Azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,methylester,(2R,5R)-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)